(3-Amino-4-methoxyphenyl)boronsäurehydrochlorid

Übersicht

Beschreibung

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: is a chemical compound with the molecular formula C7H10BNO3·HCl and a molecular weight of 203.43 g/mol . It is a derivative of boronic acid and is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Wissenschaftliche Forschungsanwendungen

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biochemical studies and as a tool in molecular biology research.

Industry: The compound is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

Target of Action

The primary target of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic compounds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The result of the action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept dry and cool . Additionally, the Suzuki-Miyaura coupling reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium, can significantly affect the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

The role of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in biochemical reactions is primarily associated with its boronic acid group. Boronic acids are key reagents in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group in (3-Amino-4-methoxyphenyl)boronic acid hydrochloride can interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride is largely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid group participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known to be stored at room temperature .

Metabolic Pathways

Boronic acids are known to participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-amino-4-methoxyphenol with boronic acid under acidic conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduced Products: Reduced forms of the compound.

Substituted Products: Different substituted derivatives based on the nucleophiles or electrophiles used.

Vergleich Mit ähnlichen Verbindungen

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride: is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: Other boronic acid derivatives, such as phenylboronic acid and its derivatives.

Uniqueness: The presence of the amino and methoxy groups on the phenyl ring distinguishes this compound from other boronic acid derivatives, providing unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

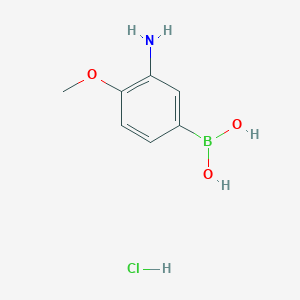

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHBClNO

- Molecular Weight : 215.56 g/mol

- Functional Groups : Boronic acid, amino group, methoxy group

These structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

(3-Amino-4-methoxyphenyl)boronic acid hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific proteases and enzymes involved in cancer progression. Boronic acids are known to interact with the active sites of serine proteases, leading to reversible covalent bonding that modulates enzyme activity .

- Cellular Targeting : The compound can bind to various receptors and proteins, influencing signaling pathways related to cell proliferation and apoptosis. This is particularly relevant in cancer therapy where modulation of these pathways can lead to reduced tumor growth .

Anticancer Activity

Research indicates that (3-Amino-4-methoxyphenyl)boronic acid hydrochloride has promising anticancer properties. A study evaluated its effects on several cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated IC values ranging from 0.5 µM to 1.5 µM against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanisms of Action : It was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death in tumor environments .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.5 | Apoptosis induction via caspases |

| A549 (Lung Cancer) | 1.2 | Cell cycle arrest |

| HeLa (Cervical) | 1.0 | Inhibition of proliferation |

Antibacterial Activity

The compound also exhibits antibacterial properties:

- Inhibition of Bacterial Growth : Studies have shown that it effectively inhibits multidrug-resistant strains such as Staphylococcus aureus with MIC values around 8 µg/mL .

- Mechanism : The antibacterial action is attributed to its ability to disrupt bacterial enzyme function, particularly β-lactamases, which are crucial for bacterial resistance mechanisms .

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial investigated the efficacy of (3-Amino-4-methoxyphenyl)boronic acid hydrochloride in combination with standard chemotherapy agents for treating triple-negative breast cancer (TNBC). Results indicated a synergistic effect that enhanced the overall therapeutic outcome compared to chemotherapy alone. -

Antibacterial Efficacy Study :

In vitro studies were conducted on the efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition rates and suggested potential as an alternative treatment for infections caused by resistant bacteria.

Eigenschaften

IUPAC Name |

(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660492 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895525-75-4 | |

| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.